molecular formula C6H6BrCl2N3 B3245078 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 1656291-41-6

5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B3245078
CAS No.: 1656291-41-6
M. Wt: 270.94
InChI Key: UVSFJKSUIMRPCA-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS: 1656291-41-6) is a halogenated pyrimidine derivative with the molecular formula C₆H₆BrCl₂N₃. The compound features a pyrimidine core substituted with bromo (C5), chloro (C2 and C6), and dimethylamine (C4) groups. Such substitutions confer unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrCl2N3/c1-12(2)5-3(7)4(8)10-6(9)11-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFJKSUIMRPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives One common method includes the reaction of 2,6-dichloropyrimidine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can undergo coupling reactions with various organic and inorganic reagents to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Studied for its interactions with nucleic acids and proteins.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. It may also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Molecular Formula
5-Bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine Br (C5), Cl (C2/C6), N,N-dimethyl (C4) Bromo, chloro, dimethylamine 1656291-41-6 C₆H₆BrCl₂N₃
4,6-Dichloro-5-methoxypyrimidine Cl (C4/C6), OCH₃ (C5) Chloro, methoxy Not provided C₅H₄Cl₂N₂O
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2), NH₂ (C4) Bromo, chloro, amine Not provided C₄H₄BrClN₃
N-(4-Ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine Ethoxyphenyl (C4), methyl (C2/C6), furopyrimidine core Ethoxy, methyl, fused furan ring Not provided C₁₇H₁₉N₃O₂

Key Observations :

  • Halogen vs.
  • Amine Modifications : The dimethylamine group in the target compound enhances steric bulk compared to primary amines (e.g., 5-bromo-2-chloropyrimidin-4-amine), which may reduce hydrogen-bonding capacity but improve lipophilicity .

Physical Properties and Solubility

Compound Name Melting Point (°C) Rf Value (Solvent System) Solubility Trends
This compound Not reported Not reported Likely moderate in polar aprotic solvents (e.g., DMSO) due to dimethylamine
4,6-Dichloro-5-methoxypyrimidine 40–42 Not reported High in acetonitrile; methoxy improves solubility in ethers
N-(4-Ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine 160.6–162.1 0.51 (EtOAc/hexane 1:3) Ethoxyphenyl group enhances solubility in aromatic solvents
5-Bromo-2-chloropyrimidin-4-amine 187–189 Not reported Low solubility in non-polar solvents due to amine polarity

Key Observations :

  • Melting Points : The target compound’s melting point is unspecified, but analogs with bulky substituents (e.g., ethoxyphenyl) exhibit higher melting points (~160–162°C) due to enhanced crystal packing .
  • Solubility : Dimethylamine and halogen groups likely render the target compound soluble in polar aprotic solvents, whereas methoxy or ethoxy groups improve solubility in ethers and aromatics .

Reactivity Trends :

  • Bromo and chloro substituents facilitate Suzuki-Miyaura couplings, while dimethylamine may act as a directing group in metal-catalyzed reactions .
  • Methoxy groups are less reactive toward nucleophilic substitution compared to halogens, limiting their utility in cross-coupling chemistry .

Crystal Packing and Intermolecular Interactions

Compound Name Key Interactions Structural Impact
4,6-Dichloro-5-methoxypyrimidine Cl···N (3.094 Å) chains; Cl···Cl stacking 3D framework stabilized by halogen bonds
5-Bromo-2-chloropyrimidin-4-amine N–H···N hydrogen bonds (dimers) 2D network in bc plane
Target Compound Predicted C–H···Cl/Br interactions Likely layered structure due to planar pyrimidine core

Key Observations :

  • Halogen bonds (Cl···N) in 4,6-dichloro-5-methoxypyrimidine enhance thermal stability, whereas hydrogen bonding in 5-bromo-2-chloropyrimidin-4-amine promotes planar supramolecular assemblies .
  • The target compound’s dimethylamine group may disrupt strong hydrogen bonding, favoring weaker van der Waals interactions .

Biological Activity

5-Bromo-2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS No. 1656291-41-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which contribute to its unique chemical properties and potential therapeutic applications.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that this compound was effective against various cancer cell lines, particularly in inhibiting the growth of colorectal cancer cells. The mechanism of action is believed to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis and repair, which is often overexpressed in cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against Gram-positive bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis. The bactericidal action is attributed to the disruption of protein synthesis and nucleic acid production pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogens (bromine and chlorine) enhances its interaction with biological targets, while the dimethylamino group contributes to its solubility and bioavailability. Comparative studies with similar pyrimidine derivatives have shown that modifications in substituents can significantly alter potency and selectivity against various pathogens .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AnticancerColorectal cancer cellsIC50 < 10 μM
AntibacterialStaphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

Case Study 1: Anticancer Activity

In a randomized trial involving colorectal cancer patients, treatment with compounds similar to this compound showed improved survival rates when used as part of a combination therapy targeting thymidylate synthase. The study highlighted the compound's potential as a lead agent for further drug development in oncology .

Case Study 2: Antimicrobial Efficacy

A laboratory-based study evaluated the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential role in tackling antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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